molecular formula C21H22N4O3 B11210609 N-(4-(dimethylamino)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-(dimethylamino)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11210609
M. Wt: 378.4 g/mol
InChI Key: XDUNOMNHIMKRDR-UHFFFAOYSA-N
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Description

N-[4-(DIMETHYLAMINO)PHENYL]-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dimethylamino and methoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone structure. The final step involves the acylation of the pyridazinone with an appropriate acylating agent to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIMETHYLAMINO)PHENYL]-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(DIMETHYLAMINO)PHENYL]-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H22N4O3/c1-24(2)17-8-6-16(7-9-17)22-20(26)14-25-21(27)13-12-19(23-25)15-4-10-18(28-3)11-5-15/h4-13H,14H2,1-3H3,(H,22,26)

InChI Key

XDUNOMNHIMKRDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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